
Hydroxyl icariin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxyl icariin is a flavonoid glycoside derived from the plant genus Epimedium, commonly known as Horny Goat Weed. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and osteogenic effects. It has garnered significant attention in biomedical research due to its potential therapeutic applications, particularly in bone regeneration and neuroprotection .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroxyl icariin can be synthesized through enzymatic hydrolysis of icariin, another flavonoid glycoside found in Epimedium species. The enzymatic hydrolysis method involves the use of beta-glucosidase to convert icariin into this compound under optimal conditions of 50°C, pH 6.0, and a reaction time of 5 hours .
Industrial Production Methods
Industrial production of this compound typically involves extraction from Epimedium plants followed by purification using techniques such as macroporous resin isolation and silica gel chromatography. The enzymatic hydrolysis method is also employed on a larger scale to meet the demand for this compound in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxyl icariin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like acetic anhydride and pyridine.
Major Products Formed
The major products formed from these reactions include various hydroxylated and glycosylated derivatives of icariin, which exhibit different pharmacological properties .
Applications De Recherche Scientifique
Hydroxyl icariin has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive flavonoids.
Biology: Studied for its effects on cellular processes such as osteogenesis and neuroprotection.
Medicine: Investigated for its potential in treating osteoporosis, neurodegenerative disorders, and cardiovascular diseases.
Industry: Utilized in the development of nutraceuticals and functional foods .
Mécanisme D'action
Hydroxyl icariin exerts its effects through multiple molecular targets and pathways:
PI3K-AKT Pathway: Activates the PI3K-AKT signaling pathway, promoting cell survival and proliferation.
Nrf-2 Pathway: Enhances the expression of antioxidant enzymes through the Nrf-2 signaling pathway.
NF-κB Pathway: Inhibits the NF-κB pathway, reducing inflammation and oxidative stress
Comparaison Avec Des Composés Similaires
Hydroxyl icariin is compared with other similar compounds such as:
Icaritin: A deglycosylated metabolite of icariin with potent anti-cancer and osteogenic properties.
Icariside II: Another metabolite with significant anti-diabetic and neuroprotective effects.
Epimedin A, B, and C: Glycosylated flavonoids with varying degrees of bioactivity .
This compound stands out due to its unique combination of osteogenic, neuroprotective, and anti-inflammatory properties, making it a promising candidate for various therapeutic applications.
Propriétés
Formule moléculaire |
C33H40O16 |
|---|---|
Poids moléculaire |
692.7 g/mol |
Nom IUPAC |
5-hydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one |
InChI |
InChI=1S/C33H40O16/c1-12(2)17(35)9-16-19(46-33-28(43)26(41)23(38)20(11-34)47-33)10-18(36)21-24(39)31(49-32-27(42)25(40)22(37)13(3)45-32)29(48-30(16)21)14-5-7-15(44-4)8-6-14/h5-8,10,13,17,20,22-23,25-28,32-38,40-43H,1,9,11H2,2-4H3 |
Clé InChI |
QREDSTVHVIUPPN-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC(C(=C)C)O)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


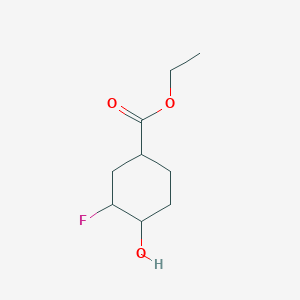
![6-(4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl)-7-methoxychromen-2-one](/img/structure/B15127997.png)
![rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B15127998.png)
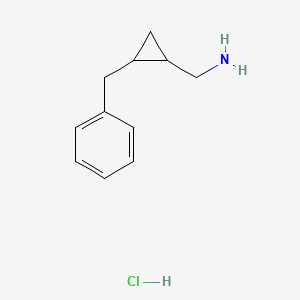
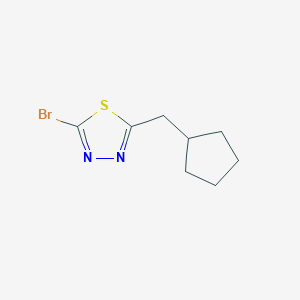
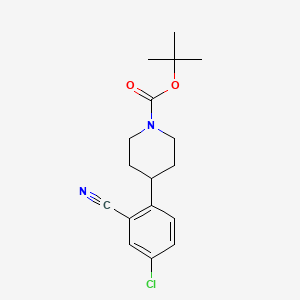
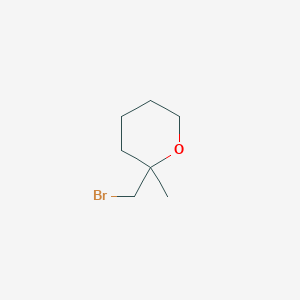

![rac-(3aR,6aR)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carbonitrile hydrochloride, cis](/img/structure/B15128017.png)
![[4-acetyloxy-6-(furan-3-yl)-11,16-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate](/img/structure/B15128019.png)
![2-Iminospiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-4-one](/img/structure/B15128021.png)

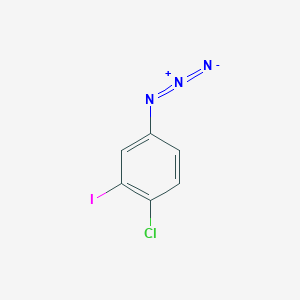
![2-(p-Tolyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B15128044.png)
